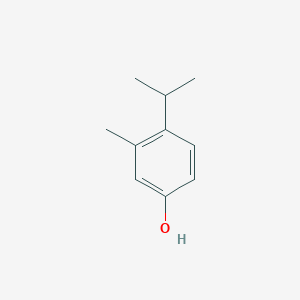

4-イソプロピル-3-メチルフェノール

概要

科学的研究の応用

o-Cymen-5-ol has a wide range of applications in scientific research:

Chemistry: Used as a preservative in chemical formulations to prevent microbial contamination.

Biology: Employed in studies related to antimicrobial activity and its effects on various microorganisms.

Medicine: Investigated for its potential use in oral health care products due to its antimicrobial properties.

作用機序

o-シメン-5-オールの主要な作用機序には、その抗菌活性があります。微生物の細胞膜を破壊し、細胞溶解と死を引き起こします。 この化合物は、微生物の増殖と生存に関与するさまざまな分子経路を標的とするため、幅広い細菌と真菌に対して有効です .

6. 類似の化合物との比較

o-シメン-5-オールは、チモール、カルバクロール、クロロチモールなどの化合物を含むイソプロピルクレゾールファミリーの一部です。 これらの化合物は、同様の抗菌特性を共有しますが、化学構造と特定の用途が異なります .

類似の化合物:

チモール: 強力な抗菌性と抗真菌性で知られており、うがい薬や消毒剤製剤で一般的に使用されます.

カルバクロール: 強力な抗菌活性を示し、食品保存や香料としてよく使用されます.

クロロチモール: 特に歯科用製品で、消毒剤および消毒剤として使用されます.

o-シメン-5-オールの独自性: o-シメン-5-オールは、バランスの取れた抗菌活性と低毒性プロファイルにより、幅広い化粧品やパーソナルケア製品に適しています .

生化学分析

Biochemical Properties

4-Isopropyl-3-methylphenol plays a crucial role in biochemical reactions. It exhibits strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton . It also shows actions on the influenza virus

Cellular Effects

The effects of 4-Isopropyl-3-methylphenol on various types of cells and cellular processes are significant. It has been shown to inhibit biofilm formation and exhibit antifungal and antibacterial effects against Candida fungi and multiple intraoral pathogenic microorganisms . It influences cell function by uniformly acting on various bacterial, yeast, mold, and some viral species .

Molecular Mechanism

At the molecular level, 4-Isopropyl-3-methylphenol exerts its effects through various mechanisms. It suppresses oxidation and prevents the degradation of co-existing materials

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Isopropyl-3-methylphenol change over time. It is highly stable and retains its properties over an extended period

準備方法

合成経路と反応条件: o-シメン-5-オールは、いくつかの方法で合成できます。一般的な合成経路の1つは、酸触媒の存在下でm-クレゾールをイソプロピルアルコールでアルキル化することです。 この反応は通常還流条件下で行われ、生成物は蒸留または再結晶により精製されます .

工業生産方法: 工業的には、o-シメン-5-オールは、収率と純度を最大にするために反応条件を最適化した同様の合成経路を使用して、より大規模に生産されます。 このプロセスには、連続フロー反応器と、高品質の生産を保証するためのクロマトグラフィーなどの高度な精製技術が含まれます .

反応の種類:

酸化: o-シメン-5-オールは、酸化反応を受けてキノン誘導体を形成することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素; 通常、高温で水性または有機溶媒中で実施されます。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム; 通常、酸化を防ぐために不活性雰囲気下で行われます。

主要な生成物:

酸化: キノン誘導体。

還元: 還元されたフェノール性化合物。

4. 科学研究への応用

o-シメン-5-オールは、科学研究において幅広い用途があります。

類似化合物との比較

Carvacrol: Exhibits potent antimicrobial activity, often used in food preservation and as a flavoring agent.

Chlorothymol: Used as an antiseptic and disinfectant, particularly in dental care products.

Uniqueness of o-Cymen-5-ol: o-Cymen-5-ol is unique due to its balanced antimicrobial activity and low toxicity profile, making it suitable for use in a wide range of cosmetic and personal care products .

生物活性

4-Isopropyl-3-methylphenol (IPMP), also known as p-thymol, is a phenolic compound that exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various microorganisms, and potential therapeutic uses.

4-Isopropyl-3-methylphenol is synthesized through the isopropylation of m-cresol using various catalysts such as calcium oxide and metal sulfates. The synthesis process allows for the selective production of IPMP with minimal odor and color, making it suitable for use in pharmaceuticals and cosmetics .

Antimicrobial Activity

Efficacy Against Microorganisms

IPMP has demonstrated strong antibacterial and antifungal properties. Research indicates that it effectively inhibits biofilm formation and microbial growth. For instance, studies have shown that IPMP can significantly reduce the formation of germ tubes in Candida albicans, a common fungal pathogen, even at low concentrations (0.05 g/mL)【7】.

In a comparative study, IPMP exhibited greater efficacy than traditional acaricides like benzyl benzoate against house dust mites (Dermatophagoides farinae and D. pteronyssinus), showcasing its potential as an alternative pest control agent【1】.

Mechanism of Action

The antimicrobial action of IPMP is attributed to its ability to disrupt cellular redox homeostasis in microorganisms. This disruption leads to oxidative stress, which is particularly detrimental to fungi lacking robust antioxidant systems【1】【4】. Moreover, IPMP functions as a radical scavenger, contributing to its anti-inflammatory effects【5】.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of IPMP in treating conditions such as gingivitis and periodontitis. Its incorporation into oral care products has shown promise in alleviating inflammation of the oral mucosa【5】【6】. The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines and promote healing processes in damaged tissues【4】.

Case Studies

- Oral Care Applications : A clinical study involving an oral care gel containing IPMP demonstrated significant reductions in biofilm formation associated with periodontal disease. The gel not only inhibited microbial growth but also reduced inflammation markers in patients【7】.

- Acaricidal Efficacy : In laboratory settings, IPMP was tested against dust mites, showing superior efficacy compared to conventional treatments. The direct-contact toxicity bioassay revealed that lower concentrations of IPMP were effective in causing mortality in mite populations【1】【2】.

Comparative Efficacy Table

| Compound | Target Organism | Concentration (μg/cm²) | Efficacy |

|---|---|---|---|

| 4-Isopropyl-3-methylphenol | D. farinae | 0.78 | Higher than benzyl benzoate |

| Benzyl Benzoate | D. farinae | 10.78 | Lower than IPMP |

| IPMP | C. albicans | 0.05 | Strong biofilm inhibition |

特性

IUPAC Name |

3-methyl-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJALWSVNUBBQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186026 | |

| Record name | o-Cymen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3228-02-2 | |

| Record name | 3-Methyl-4-isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cymen-5y-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Cymen-5-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Isopropyl-3-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Cymen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CYMEN-5-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H41B6Q1I9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。